Product packaging for 2-Bromothiophene-3-carbonyl chloride(Cat. No.:CAS No. 197370-13-1)

2-Bromothiophene-3-carbonyl chloride

Cat. No.: B184165
CAS No.: 197370-13-1
M. Wt: 225.49 g/mol
InChI Key: UIKWDIMOQHGQHM-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Thiophene (B33073) Derivatives and Acyl Chlorides

Halogenated thiophenes are a class of sulfur-containing heterocyclic compounds that are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and organic electronic materials. mdpi.comnih.gov The introduction of a halogen atom, such as bromine, onto the thiophene ring significantly influences the molecule's reactivity, often serving as a handle for further functionalization through various cross-coupling reactions. researchgate.netnih.gov Thiophene and its derivatives are known for their structural similarity to benzene, often exhibiting comparable physicochemical properties, a concept known as bioisosterism. nih.gov This makes them attractive scaffolds in drug design.

Acyl chlorides, on the other hand, are highly reactive derivatives of carboxylic acids. harvard.edu The carbonyl carbon of an acyl chloride is highly electrophilic, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles, including alcohols, amines, and arenes, to form esters, amides, and ketones, respectively. This reactivity makes them indispensable reagents in organic synthesis for the introduction of acyl groups. harvard.edu

2-Bromothiophene-3-carbonyl chloride synergistically combines the chemical characteristics of both these classes. The acyl chloride at the 3-position provides a site for facile derivatization, while the bromine atom at the 2-position opens avenues for the construction of carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. researchgate.netnih.gov

Strategic Importance as a Synthetic Building Block in Fine Chemical Synthesis

The strategic importance of this compound lies in its capacity to serve as a versatile precursor for a diverse range of high-value fine chemicals. Its bifunctional nature allows for a stepwise and controlled elaboration of the thiophene core, leading to the construction of complex molecular architectures.

In the pharmaceutical industry, thiophene-containing compounds have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.gov The ability to introduce various substituents onto the thiophene ring via the acyl chloride and bromo functionalities of this compound is crucial for modulating the pharmacological profile of the resulting molecules. For instance, it can be a key intermediate in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. nih.gov

Furthermore, in the field of materials science, thiophene-based oligomers and polymers are at the forefront of research into organic semiconductors, finding applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The defined regiochemistry of this compound allows for the precise construction of conjugated systems with tailored electronic properties. The bromo-substituent is particularly useful for building larger conjugated systems through reactions like the Suzuki coupling. nih.gov

The synthesis of various heterocyclic systems can also be initiated from this building block. For example, it is a precursor for the synthesis of thieno[3,2-b]pyridones and other fused heterocyclic systems, which are of interest for their potential biological activities and material properties. rsc.org

Below are some key properties of this compound:

PropertyValueReference
CAS Number 197370-13-1 researchgate.net
Molecular Formula C5H2BrClOS researchgate.net
Molecular Weight 225.49 g/mol researchgate.net
Boiling Point 61-62 °C researchgate.net
Physical Form Solid researchgate.net

Detailed Research Findings

The utility of this compound as a synthetic intermediate is exemplified by its reactions to form amides and its potential for further functionalization.

A significant application is in the synthesis of 2-bromothiophene-3-carboxamides. For example, the reaction of this compound with aqueous ammonia (B1221849) provides a straightforward route to 2-bromothiophene-3-carboxamide (B3048993).

A patent describes the synthesis of 2-bromothiophene-3-carboxamide by reacting this compound with aqueous ammonia. The reaction proceeds with a high yield, demonstrating the efficiency of this transformation. chemicalbook.com

Table of Reaction Data: Synthesis of 2-bromothiophene-3-carboxamide

Reactant 1Reactant 2ProductYieldReference
This compoundAqueous Ammonia2-bromothiophene-3-carboxamide91% chemicalbook.com

This primary amide can then serve as a precursor for more complex molecules. The bromine atom remains available for subsequent cross-coupling reactions, allowing for the introduction of aryl or other groups at the 2-position of the thiophene ring. This two-step sequence—amidation followed by cross-coupling—is a powerful strategy for creating diverse libraries of compounds for drug discovery and materials science research.

While specific data for a wide range of reactions involving this compound is not extensively consolidated in single reports, the well-established reactivity of acyl chlorides and bromothiophenes provides a strong predictive framework for its synthetic applications. The reactivity of the acyl chloride group allows for the facile synthesis of a variety of esters and amides under standard conditions. nih.gov Similarly, the bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction with boronic acids, to form C-C bonds. researchgate.netnih.gov

The strategic positioning of the bromo and carbonyl chloride groups makes this compound a highly valuable and versatile building block in the synthesis of complex, functionalized thiophene derivatives for a broad range of applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2BrClOS B184165 2-Bromothiophene-3-carbonyl chloride CAS No. 197370-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromothiophene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClOS/c6-4-3(5(7)8)1-2-9-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKWDIMOQHGQHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603402
Record name 2-Bromothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197370-13-1
Record name 2-Bromothiophene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Bromothiophene 3 Carbonyl Chloride and Its Precursors

Synthetic Pathways to 2-Bromothiophene (B119243) (Precursor to 2-Bromothiophene-3-carbonyl chloride)

The preparation of 2-bromothiophene is the foundational step in the synthetic sequence. Thiophene (B33073) undergoes electrophilic substitution preferentially at the C2 position, making direct bromination a viable, though often challenging, route that requires careful control to achieve high regioselectivity and yield.

Direct Bromination Techniques for Thiophene Ring Functionalization

Direct bromination of thiophene typically involves its reaction with elemental bromine. The reaction can be performed by adding bromine to thiophene in a solvent such as carbon tetrachloride at low temperatures. prepchem.com This method, however, often leads to the formation of byproducts, most notably 2,5-dibromothiophene, which can reduce the yield of the desired monosubstituted product. prepchem.comchemicalforums.com Alternative conditions, such as using bromine dissolved in glacial acetic acid, have also been employed. studysmarter.co.ukgoogle.com Another common reagent for direct bromination is N-bromosuccinimide (NBS), which can offer milder reaction conditions. studysmarter.co.uk

Table 1: Direct Bromination of Thiophene

Brominating Agent Solvent Conditions Yield of 2-Bromothiophene Key Byproduct Reference
Bromine (Br₂) Carbon Tetrachloride Ice-bath 55% 2,5-Dibromothiophene prepchem.com
Bromine (Br₂) Acetic Acid < 10 °C 50-60% 3-Bromothiophene, Dibromothiophenes google.com

Oxidative Bromination Approaches for 2-Bromothiophene Synthesis

Oxidative bromination methods provide an alternative to using elemental bromine directly, often leading to higher yields and improved selectivity. These procedures generate the electrophilic bromine species in situ. A common approach involves the use of hydrogen peroxide in combination with a bromide source like hydrobromic acid (HBr) or sodium bromide (NaBr). google.comthieme-connect.compatsnap.com For instance, high yields of 2-bromothiophene can be achieved by adding an aqueous solution of hydrogen peroxide to a mixture of thiophene, diethyl ether, and 48% hydrobromic acid. thieme-connect.com Another effective system utilizes hydrogen peroxide with bromine and pyridine in a solvent like dichloromethane at low temperatures, reporting yields of over 90%. google.com

Table 2: Oxidative Bromination of Thiophene

Oxidant Bromine Source Solvent/System Yield Reference
35% Hydrogen Peroxide Hydrobromic Acid (48%) Diethyl Ether High thieme-connect.com
35% Hydrogen Peroxide Bromine/Pyridine Dichloromethane 91.29% google.com

Regioselective Bromination Strategies

Achieving high regioselectivity for the 2-position is critical for an efficient synthesis. While the electronic properties of the thiophene ring favor substitution at the 2- and 5-positions, controlling the reaction to prevent di-substitution is a primary challenge. chemicalforums.com One advanced strategy involves a lithiation-bromination sequence. Thiophene derivatives can be selectively lithiated at the desired position using an organolithium reagent like n-butyllithium (n-BuLi) at very low temperatures (e.g., -78 °C), followed by quenching the resulting anion with bromine. google.com This method offers excellent control over the position of bromination. Furthermore, additives can be used to direct the regioselectivity of oxidative bromination. For example, the use of L-valine methyl ester in a reaction with sodium bromide and hydrogen peroxide has been shown to improve the selectivity for 2-site substitution and reduce the formation of 3-bromothiophene. patsnap.com

Carboxylation Methodologies for 2-Bromothiophene-3-carboxylic Acid

The synthesis of 2-bromothiophene-3-carboxylic acid is the next crucial step. This requires the introduction of a carboxylic acid group at the C3 position of the 2-bromothiophene scaffold. Direct carboxylation of 2-bromothiophene at the C3 position is challenging; therefore, indirect methods often starting from precursors like 2,3-dibromothiophene are employed.

Grignard Reaction and Carbon Dioxide Quenching

The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds, including the introduction of a carboxylic acid group via reaction with carbon dioxide. To synthesize 2-bromothiophene-3-carboxylic acid, a plausible route involves the regioselective formation of a Grignard reagent from 2,3-dibromothiophene. The bromine atom at the 3-position is generally more reactive towards metal-halogen exchange. By treating 2,3-dibromothiophene with a Grignard reagent like isopropylmagnesium chloride or with an organolithium reagent at low temperature followed by transmetalation with a magnesium salt, a thienylmagnesium species can be formed selectively at the 3-position. This organometallic intermediate is then quenched with solid carbon dioxide (dry ice) to yield the desired 2-bromothiophene-3-carboxylic acid. nih.gov This strategy has been successfully applied to similar halogenated thiophene systems to introduce carboxylic acid functionality. nih.govorgsyn.org

Palladium-Catalyzed Carbonylation Procedures

Palladium-catalyzed carbonylation offers a modern and efficient alternative to Grignard-based methods. This approach typically involves the reaction of an aryl halide with carbon monoxide (CO) in the presence of a palladium catalyst. To obtain 2-bromothiophene-3-carboxylic acid, 2,3-dibromothiophene can serve as the starting material. The reaction proceeds under CO pressure, with a suitable palladium catalyst, ligands, and a base. nih.gov More advanced palladium-catalyzed methods involve the direct C-H activation and carbonylation of the thiophene ring itself. researchgate.netsemanticscholar.org These cutting-edge techniques can potentially carboxylate 2-bromothiophene directly at the C3 position under specific catalytic conditions, using CO or CO₂ as the carbonyl source, thereby providing a more atom-economical route. researchgate.netsemanticscholar.org

Conversion of 2-Bromothiophene-3-carboxylic Acid to this compound

The transformation of 2-Bromothiophene-3-carboxylic acid into its corresponding acyl chloride is a critical step for subsequent reactions, such as amide and ester formation. This conversion enhances the reactivity of the carbonyl group, making it susceptible to nucleophilic attack. The most common and well-established methods involve the use of thionyl chloride and oxalyl chloride.

The use of thionyl chloride (SOCl₂) is a widely employed and effective method for the preparation of acyl chlorides from carboxylic acids. libretexts.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. libretexts.orglibretexts.org The subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acyl chloride. libretexts.orglibretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. masterorganicchemistry.com

The general mechanism involves the initial attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. masterorganicchemistry.comyoutube.com This is followed by the expulsion of a chloride ion and subsequent formation of a chlorosulfite intermediate. Finally, the chloride ion attacks the carbonyl carbon in a nucleophilic acyl substitution reaction, leading to the desired acyl chloride and the release of SO₂ and HCl. masterorganicchemistry.com A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. chemicalbook.com

ReagentCatalystByproductsKey Features
Thionyl Chloride (SOCl₂)N,N-dimethylformamide (DMF) (catalytic)Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl)Gaseous byproducts simplify product isolation. masterorganicchemistry.com

This is an interactive data table. You can sort and filter the data as needed.

For the synthesis of thiophenecarbonyl chlorides, this method has proven effective. For instance, 2-thiophenecarboxylic acid can be converted to 2-thiophenecarbonyl chloride by heating it with thionyl chloride in the presence of catalytic DMF. chemicalbook.com

Oxalyl chloride ((COCl)₂) serves as an excellent alternative to thionyl chloride for the synthesis of acyl chlorides from carboxylic acids. chemicalbook.comresearchgate.net It is often considered a milder and more selective reagent. researchgate.net Similar to thionyl chloride, the reaction with oxalyl chloride produces volatile byproducts—carbon dioxide (CO), carbon monoxide (CO), and hydrogen chloride (HCl)—which allows for easy isolation of the acyl chloride product. chemicalbook.com

The reaction is typically catalyzed by N,N-dimethylformamide (DMF). sci-hub.se The mechanism involves the formation of a reactive Vilsmeier reagent from the reaction of oxalyl chloride and DMF, which then activates the carboxylic acid for subsequent chlorination. This method is advantageous for substrates that may be sensitive to the harsher conditions or higher temperatures sometimes required with thionyl chloride. chemicalbook.com The use of oxalyl chloride can prevent side reactions like racemization or skeletal rearrangements. chemicalbook.com

ReagentCatalystByproductsKey Features
Oxalyl Chloride ((COCl)₂)N,N-dimethylformamide (DMF) (catalytic)Carbon Dioxide (CO₂), Carbon Monoxide (CO), Hydrogen Chloride (HCl)Milder conditions, volatile byproducts. chemicalbook.comresearchgate.net

This is an interactive data table. You can sort and filter the data as needed.

This procedure has been successfully applied to the synthesis of various thiophenecarbonyl chlorides, demonstrating its utility and broad applicability. google.com

Emerging Synthetic Strategies and Process Optimization

While traditional methods are reliable, research continues to focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes. Emerging strategies include the development of novel catalytic systems and the application of process intensification technologies like continuous flow reactors.

Catalytic methods offer the potential for more sustainable and efficient syntheses. One such approach is the direct acylation of thiophene derivatives. For example, thiophene can be directly converted to thiophene-2-carbonyl chloride using phosgene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in a Friedel-Crafts-type reaction. google.com This method bypasses the need to first synthesize and isolate the corresponding carboxylic acid.

Another innovative catalytic strategy involves the liquid-phase aerobic oxidation of acetylthiophenes. acs.org In this process, a precursor like 2-acetylthiophene is oxidized to the corresponding carboxylic acid, which can then be converted to the acyl chloride. This approach utilizes homogeneous catalysis with transition metals such as manganese and cobalt acetates. acs.orgresearchgate.net

StrategyPrecursorCatalyst SystemKey Advantage
Direct AcylationThiophenePhosgene, Aluminum Chloride (AlCl₃)Bypasses carboxylic acid intermediate. google.com
Aerobic Oxidation2-AcetylthiopheneMn(OAc)₂, Co(OAc)₂Utilizes air as the oxidant. acs.orgresearchgate.net

This is an interactive data table. You can sort and filter the data as needed.

These catalytic methods represent a significant step towards more atom-economical and potentially lower-cost manufacturing processes for thiophenecarbonyl chloride derivatives. acs.org

Continuous flow chemistry is a powerful tool for process optimization and scaling up chemical syntheses. nih.govwiley-vch.de The use of microreactors or flow reactors offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially when handling hazardous reagents. nih.govresearchgate.net

The synthesis of thiophene-2-carbonyl chloride from thiophene and oxalyl chloride has been successfully demonstrated in a continuous flow system. google.com By pumping the reactants through a heated reactor at elevated pressure, high yields of the desired product can be achieved with significantly reduced reaction times compared to batch processes. google.com This methodology is highly scalable and can be adapted for the large-scale production of various thiophenecarbonyl chloride derivatives. wiley-vch.dersc.orgrsc.org

A study demonstrated the synthesis of thiophene-2-carbonyl chloride with yields exceeding 85% by feeding a mixture of oxalyl chloride and thiophene through a reactor at 227°C with a residence time of about 60 minutes. google.com

ParameterValue
ReactantsOxalyl chloride, Thiophene
Temperature227 °C
Residence Time60.4 min
Yield85.3 %

This is an interactive data table based on a specific example of continuous flow synthesis of thiophene-2-carbonyl chloride. google.com You can sort and filter the data as needed.

The application of continuous flow technology represents a significant advancement in the synthesis of this compound and related compounds, offering a pathway to safer, more efficient, and scalable manufacturing.

Chemical Reactivity and Mechanistic Investigations of 2 Bromothiophene 3 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

2-Bromothiophene-3-carbonyl chloride is an organic compound featuring a thiophene (B33073) ring substituted with a bromine atom and a reactive carbonyl chloride functional group. cymitquimica.com This acyl chloride is highly reactive towards nucleophiles, readily undergoing nucleophilic acyl substitution reactions. cymitquimica.comquinoline-thiophene.com The presence of both the bromine atom and the carbonyl chloride group makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. cymitquimica.com

Amidation Pathways and Formation of 2-Bromothiophene-3-carboxamides

The reaction of this compound with amines leads to the formation of 2-bromothiophene-3-carboxamides. This is a classic example of nucleophilic acyl substitution where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent loss of a chloride ion results in the formation of the amide. quinoline-thiophene.com

A straightforward synthesis of 2-bromothiophene-3-carboxamide (B3048993) involves the reaction of this compound with aqueous ammonia (B1221849). The mixture is typically stirred for a short period, and the resulting precipitate is collected and purified. chemicalbook.com Similarly, substituted amides can be prepared. For instance, the reaction of 5-bromothiophene-2-carbonyl chloride, a related compound, with 4-aminoantipyrine (B1666024) yields the corresponding amide. mdpi.com In some cases, a base like 4-dimethylaminopyridine (B28879) (DMAP) and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) are used to facilitate the reaction between a thiophene carboxylic acid and an amine. mdpi.com

The general mechanism for the formation of amides from acyl chlorides involves the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, and after deprotonation of the nitrogen, the amide is formed. Amides are generally less reactive towards further nucleophilic acyl substitution due to the poor leaving group ability of the amino group. libretexts.org

Table 1: Synthesis of 2-Bromothiophene-3-carboxamides

Reactant 1Reactant 2ProductConditionsReference
This compoundAqueous ammonia2-bromothiophene-3-carboxamideStirring for 30 minutes chemicalbook.com
5-Bromothiophene-2-carboxylic acid2-AminothiazoleN-(thiazol-2-yl)-5-bromothiophene-2-carboxamideDCC, DMAP, DCM, r.t. mdpi.com
5-Bromothiophene-2-carbonyl chloride4-AminoantipyrineN-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-bromothiophene-2-carboxamide- mdpi.com

Esterification and Other Acyl Transfer Reactions with Oxygen and Sulfur Nucleophiles

This compound readily reacts with oxygen nucleophiles, such as alcohols, in esterification reactions to produce the corresponding esters. In this reaction, the oxygen atom of the alcohol's hydroxyl group attacks the carbonyl carbon of the acyl chloride. Following the departure of the chloride ion, the ester is formed. quinoline-thiophene.com

With sulfur nucleophiles, such as thiols, similar acyl transfer reactions can occur to form thioesters. The general mechanism mirrors that of esterification, with the sulfur atom of the thiol acting as the nucleophile. Palladium-catalyzed carbon-sulfur cross-coupling reactions have been investigated with 2-bromothiophene (B119243) derivatives and potassium thioacetate, which serves as a hydrogen sulfide (B99878) substitute. researchgate.net Additionally, Brønsted acid-facilitated thioetherification cross-coupling reactions using nickel and visible light have been shown to be effective for a range of thiols, including primary, benzylic, secondary, and electron-poor thiophenols. uni-regensburg.de

The reactivity of the acyl chloride group makes this compound a versatile building block for introducing the 2-bromo-3-thienoyl moiety into various molecules through reactions with a wide range of nucleophiles.

Carbon-Carbon Bond Forming Reactions

The bromine atom on the thiophene ring of this compound allows for a variety of carbon-carbon bond-forming reactions, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling in Acylation Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex. nih.govnih.govharvard.edu While less common than its use in aryl-aryl coupling, the Suzuki-Miyaura reaction can be adapted for acylation. nih.gov This can be achieved through the coupling of arylboronic acids with acyl chlorides under anhydrous conditions. nih.gov For instance, the palladium-catalyzed coupling of organoboronic acids with acyl chlorides using a catalyst like Pd(PPh₃)₄ and a base such as cesium carbonate in dry toluene (B28343) has been used to synthesize various ketones. nih.gov

In the context of thiophene derivatives, Suzuki-Miyaura reactions are extensively used. For example, 2,5-dibromo-3-hexylthiophene (B54134) has been coupled with various arylboronic acids to yield 5-aryl-2-bromo-3-hexylthiophenes. nih.gov Similarly, 2,4-dibromothiophene (B1333396) undergoes regioselective Suzuki coupling, preferentially at the C-2 position. tandfonline.com The reaction conditions, including the choice of base (e.g., K₃PO₄ or K₂CO₃) and solvent, can significantly influence the reaction yield. tandfonline.com The palladium(II) acetate/SPhos catalyst system has been shown to be efficient for the Suzuki-Miyaura coupling of various bromothiophenes with cyclopropylboronic acid, achieving high yields with low catalyst loading. nih.gov

Table 2: Examples of Suzuki-Miyaura Cross-Coupling with Bromothiophene Derivatives

Bromothiophene DerivativeCoupling PartnerCatalyst SystemProductReference
2,5-Dibromo-3-hexylthiopheneArylboronic acidsPd(PPh₃)₄, K₃PO₄5-Aryl-2-bromo-3-hexylthiophenes nih.gov
2,4-DibromothiopheneArylboronic acidsPd(PPh₃)₄, K₃PO₄ or K₂CO₃2-Aryl-4-bromothiophenes tandfonline.com
Various bromothiophenesCyclopropylboronic acidPd(OAc)₂, SPhos, K₃PO₄Cyclopropylthiophenes nih.gov
2-BromothiophenePhenylboronic acidPd(II)-(2-aminonicotinaldehyde) complex2-Phenylthiophene researchgate.net

Palladium and Nickel-Catalyzed Cross-Coupling Applications (e.g., Kumada, Negishi)

Besides the Suzuki-Miyaura reaction, other palladium and nickel-catalyzed cross-coupling reactions are valuable for forming C-C bonds with bromothiophene derivatives.

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is one of the earliest examples of catalytic cross-coupling. wikipedia.org It has been successfully applied to aryl and vinyl halides, and the reaction is typically carried out in solvents like THF or diethyl ether. wikipedia.org While specific examples with this compound are not detailed, the Kumada coupling of other bromothiophenes with Grignard reagents is a known transformation. chemicalforums.comnih.gov For instance, the nickel-catalyzed Kumada cross-coupling of tertiary alkylmagnesium halides with aryl bromides, including a bromothiophene derivative, has been reported. nih.gov

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium catalysts generally provide higher yields and broader functional group compatibility. wikipedia.org While the Negishi coupling is widely used in total synthesis, its application to this compound specifically is not extensively documented in the provided context. However, the general utility of Negishi coupling for heteroaryl halides suggests its potential applicability. rsc.org

Both Kumada and Negishi couplings represent powerful tools for the derivatization of the 2-bromothiophene scaffold. The choice between these methods often depends on the specific substrates and the desired functional group tolerance.

Friedel-Crafts Acylation with Related Bromothiophene Substrates

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgsigmaaldrich.com The product of this reaction is a ketone, which is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.org

While the intramolecular Friedel-Crafts acylation of thiophene derivatives is a common method for synthesizing fused ring systems, the intermolecular reaction of an acyl chloride like this compound with another aromatic ring is also a viable synthetic route. The thiophene ring itself can undergo Friedel-Crafts acylation, though the presence of the deactivating bromo and carbonyl chloride groups on the starting material would influence the reactivity and regioselectivity of any further substitution on that ring.

The primary application in this context would be using this compound as the acylating agent to introduce the 2-bromo-3-thienoyl group onto another aromatic or heteroaromatic substrate. The reaction typically requires a stoichiometric amount of the Lewis acid catalyst. organic-chemistry.org This method provides a direct route to aryl (or heteroaryl) 2-bromo-3-thienyl ketones.

Cross-Electrophile Coupling Strategies

Cross-coupling reactions are powerful methods for constructing C-C and C-N bonds. researchgate.net For this compound, the bromine atom at the C2 position serves as a key handle for such transformations, most notably in palladium-catalyzed reactions like the Suzuki-Miyaura coupling. This strategy allows for the introduction of various aryl or vinyl groups onto the thiophene ring.

The Suzuki-Miyaura coupling involves the reaction of the bromothiophene with an organoboronic acid in the presence of a palladium catalyst and a base. researchgate.net The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. The efficiency of these reactions can be influenced by the choice of catalyst, base, and solvent system. For instance, using a mixture of 1,4-dioxane (B91453) and water has been reported to produce high yields in the coupling of bromothiophene derivatives. nih.gov

While early methods often required harsh conditions, recent advancements have focused on developing more efficient and stable catalysts that operate under milder conditions, even in aqueous media. researchgate.net For example, novel palladium(II) complexes have been shown to be effective for the Suzuki coupling of aryl halides, including bromothiophenes, in water at moderate temperatures. researchgate.net These developments make cross-coupling a versatile and accessible strategy for the functionalization of this compound, enabling the synthesis of complex molecules with potential applications in materials science and pharmaceuticals.

Mechanistic Elucidation of Thiophene Ring Transformations

Regioselectivity and Site-Specificity in Reactions

The reactivity of this compound is dictated by the distinct electronic properties of its two functional groups and their positions on the thiophene ring. The regioselectivity of its reactions is a direct consequence of this arrangement.

Acyl Chloride Group at C3: The carbonyl chloride group is a powerful electron-withdrawing group and a highly reactive electrophilic site. It is readily attacked by nucleophiles such as alcohols (to form esters), amines (to form amides), and water (leading to hydrolysis). quinoline-thiophene.com This reactivity is centered on the carbonyl carbon.

Bromo Group at C2: The bromine atom at the C2 position is the primary site for metal-catalyzed cross-coupling reactions. The C-Br bond can undergo oxidative addition with low-valent transition metals like palladium(0), initiating catalytic cycles such as the Suzuki or Buchwald-Hartwig couplings. researchgate.netnih.gov This site-specificity allows for the selective formation of new carbon-carbon or carbon-heteroatom bonds at this position.

Thiophene Ring: The thiophene ring itself possesses aromatic character and can participate in electrophilic substitution reactions. quinoline-thiophene.com However, the combined electron-withdrawing nature of the bromo and carbonyl chloride substituents deactivates the ring towards electrophilic attack compared to unsubstituted thiophene. Conversely, these groups can influence the acidity of the ring protons, particularly the one at the C5 position, making it susceptible to deprotonation by strong bases, which can initiate other transformations like the halogen dance reaction.

This predictable site-specificity makes this compound a useful building block, allowing for sequential and controlled modifications at different positions of the molecule.

Halogen Dance Reaction Mechanisms in Bromothiophenes

The mechanism is understood to proceed through a series of deprotonation and metal-halogen exchange steps, particularly when organolithium bases are used. researchgate.netwhiterose.ac.uk Key findings from mechanistic studies on bromothiophenes include:

Initiation by Deprotonation: The reaction is typically initiated by a strong base (e.g., lithium diisopropylamide - LDA) deprotonating the thiophene ring at a position adjacent to the bromine atom. The acidity of the ring protons is crucial for this initial step. ias.ac.in

Formation of Intermediates: The reaction proceeds through highly reactive intermediates that are difficult to observe directly. whiterose.ac.uk Computational studies suggest the involvement of bromo-bridged transition states in isomerization and disproportionation pathways. researchgate.netias.ac.in

Lithium-Bromine Exchange: In reactions involving organolithium reagents, the lithium-halogen exchange is a critical step. Studies indicate that SN2-type transition states are favored over four-center type transition states for these exchange steps. whiterose.ac.uknih.govdntb.gov.ua

This reaction is a powerful tool in synthesis, allowing for the preparation of substituted thiophene isomers that might be difficult to access through other routes. researchgate.net

Table 1: Key Species and Concepts in the Halogen Dance Reaction of Bromothiophenes

Species/ConceptDescriptionRole in Mechanism
Deprotonation Removal of an acidic ring proton by a strong base.Initiates the reaction sequence. ias.ac.in
Bromo-bridged Transition State A proposed transition state where a bromine atom bridges two carbon centers.Facilitates isomerization and disproportionation pathways. researchgate.netias.ac.in
SN2-type Transition State A favored pathway for lithium-bromine exchange steps. whiterose.ac.uknih.govCritical for the rearrangement of halogen and lithium atoms on the thiophene ring. whiterose.ac.uk
2,3-Dibromothiophene A key intermediate species formed during the reaction.Formation is considered essential for the progression of the halogen dance. whiterose.ac.uk

Photodissociation Dynamics of Carbon-Bromine Bonds in Bromothiophenes

The carbon-bromine (C-Br) bond in bromothiophenes, as in other bromoaromatic and bromoalkane compounds, is susceptible to cleavage upon absorption of ultraviolet (UV) light. This photodissociation process generates highly reactive radical fragments. The dynamics of this bond fission have been studied for various brominated molecules using techniques like velocity map ion imaging. nih.govrsc.org

When a molecule like a bromothiophene absorbs a photon of sufficient energy, it is promoted to an excited electronic state. rsc.org Dissociation from this excited state can occur, leading to the cleavage of the C-Br bond. Studies on similar molecules show that direct C-Br bond fission is often a dominant pathway. consensus.app

The process can be summarized as: R-Br + hν (UV) → R• + Br•

Where R-Br is the bromothiophene, hν is the energy of the photon, and R• and Br• are the resulting thiophenyl and bromine radicals, respectively. The bromine atom can be formed in its ground electronic state (Br, 2P3/2) or an excited spin-orbit state (Br*, 2P1/2). nih.govrsc.org The energy of the UV light influences which excited states are accessed and the subsequent dissociation pathways. rsc.org For instance, in bromoiodomethane, different excitation wavelengths lead to selective cleavage of either the C-I or C-Br bond, highlighting the role of specific electronic transitions. rsc.org

On-surface studies have also shown that C-Br bonds can be dissociated using light, which can initiate surface-assisted reactions like Ullmann coupling at milder conditions than thermal methods. rsc.org

Table 2: Summary of Photodissociation Findings for Various Brominated Compounds

CompoundWavelength(s) (nm)Key Findings
1,2-Dibromopropane 234, 265Primary C-Br bond rupture is ultrafast; secondary cleavage of the resulting radical also observed. nih.gov
Cyclopropyl bromide 234Dissociation leads to Br(2P3/2) and Br*(2P1/2) atoms with distinct angular distributions. elsevierpure.com
Bromoiodomethane 210, 266Excitation at 210 nm leads exclusively to C-Br cleavage, while 266 nm excitation primarily cleaves the C-I bond. rsc.org
Bromo-substituted tetracene 405Light-initiated dehalogenation occurs on a gold surface (Au(111)). rsc.org

These studies provide insight into the fundamental processes that would govern the photodissociation of this compound, indicating that UV irradiation would likely lead to C-Br bond scission, forming a 3-carbonyl chloride thiophenyl radical and a bromine radical.

Hydrolytic Stability and Decomposition Pathways

The hydrolytic stability of this compound is extremely low due to the high reactivity of the acyl chloride functional group. quinoline-thiophene.com Acyl chlorides are powerful acylating agents that react readily with nucleophiles, including water.

Upon contact with water or even atmospheric moisture, this compound undergoes rapid hydrolysis. quinoline-thiophene.com In this reaction, the water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion, which subsequently combines with a proton to form hydrogen chloride (HCl) gas. The final organic product is the corresponding carboxylic acid, 2-bromo-3-thiophenecarboxylic acid.

The decomposition pathway is as follows:

C5H2BrOSCl + H2O → C5H3BrO2S + HCl (this compound + Water → 2-Bromo-3-thiophenecarboxylic acid + Hydrogen chloride)

Due to this high sensitivity to water, handling and storage of this compound require stringent anhydrous conditions to prevent its decomposition and ensure its integrity for use in chemical synthesis. quinoline-thiophene.com

Spectroscopic and Advanced Analytical Elucidation of 2 Bromothiophene 3 Carbonyl Chloride

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule by probing its vibrational states. mdpi.commdpi.com These two methods are complementary, as they are governed by different selection rules; FT-IR measures the absorption of infrared radiation by molecular vibrations that cause a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light from vibrations that cause a change in polarizability. arxiv.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Carbonyl and Thiophene (B33073) Ring Vibrations

FT-IR spectroscopy is particularly effective for identifying the carbonyl (C=O) group and thiophene ring vibrations in 2-Bromothiophene-3-carbonyl chloride. The C=O stretching vibration in acyl chlorides is known to produce a very strong and sharp absorption band at a high frequency due to the electron-withdrawing effect of the chlorine atom. spectroscopyonline.com For this compound, this band is expected in the range of 1750-1815 cm⁻¹.

The thiophene ring itself gives rise to several characteristic vibrations. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. iosrjournals.org The C=C and C-S stretching vibrations of the thiophene ring are observed in the fingerprint region, generally between 1300 and 1550 cm⁻¹ and 600-800 cm⁻¹, respectively. iosrjournals.org The presence of substituents, a bromine atom and a carbonyl chloride group, will influence the exact position and intensity of these ring vibrations.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3150 Medium-Weak
C=O Stretch (Acyl Chloride) 1750 - 1815 Strong
Thiophene Ring C=C Stretch 1500 - 1550 Medium
Thiophene Ring C=C Stretch 1350 - 1450 Medium
C-Cl Stretch 650 - 850 Strong
C-Br Stretch 500 - 600 Medium-Strong

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary data to FT-IR, particularly for vibrations that are symmetric and involve less polar bonds, which often result in weak IR signals. For this compound, the C-S and C-Br stretching vibrations are expected to be prominent in the Raman spectrum. The symmetrical vibrations of the thiophene ring are also typically strong Raman scatterers. While the carbonyl stretch is visible in Raman, it is generally less intense than in the IR spectrum. The analysis of both FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational framework.

Table 2: Expected Raman Shifts for this compound

Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3150 Medium
C=O Stretch (Acyl Chloride) 1750 - 1815 Weak-Medium
Thiophene Ring (Symmetric Stretch) 1300 - 1400 Strong
C-S Stretch 600 - 800 Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. By analyzing the spectra of different nuclei, such as ¹H and ¹³C, a detailed structural map can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two protons on the thiophene ring. These protons are in different chemical environments and will appear as distinct doublets due to coupling with each other. The proton at the C5 position is adjacent to the sulfur atom, while the proton at the C4 position is situated between the carbonyl chloride and bromo-substituted carbons. The electron-withdrawing nature of the bromine and carbonyl chloride groups will deshield these protons, shifting their signals downfield. The proton at C4 is expected to be more deshielded than the proton at C5. The coupling constant (J-value) between these two protons (³JH4-H5) is typically in the range of 5-6 Hz for thiophene systems.

Table 3: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Position Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H4 7.4 - 7.6 Doublet (d) 5.0 - 6.0

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct signals are expected, one for each carbon atom. The chemical shifts are influenced by the electronegativity of adjacent atoms and the hybridization state. libretexts.org The carbonyl carbon (C=O) of the acyl chloride group is the most deshielded and will appear furthest downfield, typically in the range of 160-165 ppm. libretexts.org The carbon atom attached to the bromine (C2) will also be significantly downfield. The carbon atoms of the thiophene ring will have characteristic shifts, with C3 (attached to the carbonyl group) and C2 (attached to bromine) being the most downfield of the ring carbons.

Table 4: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Position Predicted Chemical Shift (δ, ppm)
C=O 160 - 165
C3 138 - 142
C5 133 - 136
C4 128 - 131

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₅H₂BrClOS), the molecular ion peak [M]⁺ would be observed, taking into account the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), which will result in a characteristic pattern of peaks. The nominal molecular weight is 224 g/mol (for ⁷⁹Br and ³⁵Cl).

Electron ionization MS typically causes fragmentation of the molecular ion. libretexts.org Common fragmentation pathways for acyl chlorides include the loss of a chlorine radical (·Cl) to form an acylium ion [M-Cl]⁺. libretexts.org Further fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion. Other likely fragmentations include the loss of a bromine radical (·Br) or the entire carbonyl chloride group (·COCl).

Table 5: Predicted Mass Spectrometry Fragments for this compound

Ion m/z (for ⁷⁹Br, ³⁵Cl) Description
[C₅H₂⁷⁹Br³⁵ClOS]⁺ 224 Molecular Ion (M⁺)
[C₅H₂⁸¹Br³⁵ClOS]⁺ / [C₅H₂⁷⁹Br³⁷ClOS]⁺ 226 Isotopic Molecular Ion
[C₅H₂⁸¹Br³⁷ClOS]⁺ 228 Isotopic Molecular Ion
[C₅H₂⁷⁹BrOS]⁺ 189 Loss of ·Cl
[C₄H₂⁷⁹BrS]⁺ 161 Loss of ·Cl and CO

Table 6: List of Chemical Compounds

Compound Name
This compound
2-ethylhexyl 2-bromothiophene-3-carboxylate
3-Bromothiophene-2-carboxaldehyde
Thiophene

High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS)

High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. For this compound (C₅H₂BrClOS), the mass spectrum is distinguished by a complex isotopic pattern arising from the presence of both bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). chemguide.co.uk This results in a characteristic cluster of peaks for the molecular ion (M⁺) and any fragments containing these halogens.

The molecular ion peak is not a single line but a group of peaks corresponding to the different isotopic combinations. The most abundant of these, the M⁺ peak, corresponds to the molecule containing the most common isotopes, ³⁵Cl and ⁷⁹Br. The M+2 peak, two mass units higher, will be very prominent due to the contributions from molecules containing ³⁷Cl and ⁷⁹Br, as well as ³⁵Cl and ⁸¹Br. chemguide.co.uk An M+4 peak, from the combination of ³⁷Cl and ⁸¹Br, will also be observable.

Fragmentation of the molecular ion under electron ionization typically occurs through the loss of stable neutral fragments. uni-saarland.dechemguide.co.uk A primary fragmentation pathway for acyl chlorides is the cleavage of the C-Cl bond to form a stable acylium ion ([M-Cl]⁺). libretexts.org Another common fragmentation is the loss of the entire carbonyl chloride group.

Table 1: Predicted HR-EIMS Fragmentation for this compound

Fragment IonDescriptionPredicted m/z (for most abundant isotopes ⁷⁹Br, ³⁵Cl)
[C₅H₂BrClOS]⁺Molecular Ion (M⁺)224
[C₅H₂BrOS]⁺Loss of Chlorine radical (·Cl)189
[C₄H₂BrS]⁺Loss of Carbonyl group (-CO) from [M-Cl]⁺161
[C₅H₂ClOS]⁺Loss of Bromine radical (·Br)145

This table represents a prediction of the primary fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and By-product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for assessing the purity of this compound and identifying potential by-products from its synthesis. nih.gov In this method, the sample is volatilized and separated based on boiling point and polarity on a chromatographic column before being detected and identified by a mass spectrometer. nih.gov

The synthesis of this compound typically involves the chlorination of 2-bromothiophene-3-carboxylic acid with a reagent like thionyl chloride. quinoline-thiophene.com GC-MS analysis can effectively separate the final product from unreacted starting materials, residual solvents, and side-products. The retention time from the gas chromatogram indicates the presence of different components, while the corresponding mass spectrum for each peak allows for their positive identification.

Table 2: Potential By-products in the Synthesis of this compound Detectable by GC-MS

CompoundMolecular FormulaPotential Origin
2-Bromothiophene-3-carboxylic acidC₅H₃BrO₂SUnreacted starting material
Thionyl chlorideSOCl₂Excess chlorinating agent
2-Bromothiophene (B119243)C₄H₃BrSDecarboxylation of starting material
DichloromethaneCH₂Cl₂Reaction solvent

Electronic Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. In this compound, the chromophore consists of the thiophene ring conjugated with the carbonyl group.

Molecules containing carbonyl groups (C=O) typically exhibit two types of electronic transitions: a lower-energy, weaker n → π* transition and a higher-energy, stronger π → π* transition. masterorganicchemistry.com The n → π* transition involves the promotion of a non-bonding electron (from an oxygen lone pair) to an antibonding π* orbital and is often observed in the 270-300 nm region for simple ketones and aldehydes. masterorganicchemistry.com The π → π* transition, involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital, occurs at shorter wavelengths for unconjugated systems.

In this compound, the conjugation between the thiophene ring and the carbonyl group influences the energy of these transitions. Conjugation typically lowers the energy gap, causing a bathochromic (red) shift to longer wavelengths for the π → π* transition. diva-portal.orgmdpi.com The presence of the bromine atom, with its lone pairs, can also modulate the electronic structure and absorption profile. Studies on related thiophene derivatives show that substituents can adjust the absorption wavelengths, which is critical for applications in materials like organic light-emitting diodes (OLEDs). mdpi.com

Table 3: Expected UV-Vis Absorption Bands for this compound

TransitionWavelength (λmax) RangeDescription
π → π220-280 nm (estimated)High-intensity absorption due to the conjugated system.
n → π280-320 nm (estimated)Low-intensity absorption characteristic of the carbonyl group. masterorganicchemistry.com

Note: Specific λmax values for this compound are not widely published; these are estimates based on related structures.

X-ray Crystallography of Related Thiophene Carbonyl Derivatives for Solid-State Structure

This and other thiophene-3-carbonyl derivatives frequently exhibit a phenomenon known as "ring flip disorder." mdpi.comresearchgate.net This disorder arises from the molecule adopting two conformations within the crystal lattice, which are related by a 180° rotation around the C3-C(O) bond. mdpi.com

The crystal structure of thiophene-3-carbonyl chloride reveals a nearly planar conformation of the molecule. mdpi.comresearchgate.net The solid-state packing is influenced by intermolecular interactions. In the case of this compound, the bromine atom would be expected to introduce additional steric and electronic effects, potentially influencing bond lengths, bond angles, and the crystal packing arrangement. The C=O and C-Cl bond lengths in the related thiophene-3-carbonyl chloride are 1.185(2) Å and 1.793(2) Å, respectively, providing a reasonable estimate for the title compound. mdpi.com

Table 4: Selected Crystallographic Data for Thiophene-3-carbonyl chloride (a related derivative)

ParameterValueReference
Crystal SystemOrthorhombic mdpi.com
Space GroupPbca mdpi.com
C(3)–C(6) Bond Length (Å)1.460(3) mdpi.com
C(6)=O(6) Bond Length (Å)1.185(2) mdpi.com
C(6)–Cl(7) Bond Length (Å)1.793(2) mdpi.com
C(2)–C(3)–C(6) Bond Angle (°)126.6(2) mdpi.com
O(6)–C(6)–Cl(7) Bond Angle (°)118.6(2) mdpi.com

Data from the X-ray structure of thiophene-3-carbonyl chloride (1). mdpi.comresearchgate.net

Computational Chemistry and Theoretical Studies on 2 Bromothiophene 3 Carbonyl Chloride

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Optimization

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to their lowest energy state, thereby predicting stable conformations, bond lengths, and bond angles. The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. mdpi.com

For thiophene (B33073) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), have been shown to provide geometric parameters that correlate well with experimental data obtained from X-ray diffraction studies. mdpi.comnih.gov Theoretical calculations on related molecules, such as chalcone derivatives of 3-bromothiophene, have been performed to determine optimized structural parameters. For instance, in one such derivative, the calculated bond angles around the C3 position of the thiophene ring were found to be in close agreement with literature data, with values of C2–C3–C4 at 114.4°, C2–C3–Br14 at 118.3°, and C4–C3–Br14 at 127.3°. These studies confirm the reliability of DFT in reproducing the three-dimensional structure of complex molecules. mdpi.com

Table 1: Representative Calculated Geometrical Parameters for a 3-Bromothiophene Derivative

This table presents theoretical data for a related compound, 2(E)‐1‐(3‐Bromothiophene‐2‐yl)‐3‐(furan‐2‐yl)prop‐2‐en‐1‐one, to illustrate typical results from DFT calculations.

ParameterBond Length (Å) ParameterBond Angle (°)
C1–C21.366C2–C3–C4114.4
C2–C31.420C2–C3–Br14118.3
C3–C41.382C4–C3–Br14127.3
C4–S51.719C4–C8–C9120.1
C1–S51.754C4–C8–O13117.9

**5.2. Quantum Chemical Descriptors and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or electron-donating ability. youtube.comyoutube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, and its energy level corresponds to the molecule's electrophilicity or electron-accepting ability. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com A smaller gap suggests the molecule is more polarizable and more reactive. taylorandfrancis.com For a chalcone derivative of 3-bromothiophene, DFT calculations determined the HOMO energy to be -6.367 eV and the LUMO energy to be -2.705 eV, resulting in an energy gap of 3.662 eV, which provides insight into the compound's stability and biological potential.

Table 2: FMO Parameters for a 3-Bromothiophene Derivative

Data for 2(E)‐1‐(3‐Bromothiophene‐2‐yl)‐3‐(furan‐2‐yl)prop‐2‐en‐1‐one.

ParameterEnergy (eV)
EHOMO-6.367
ELUMO-2.705
Energy Gap (ΔE)3.662

Quantum Chemical Descriptors and Reactivity Prediction

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as bonds and lone pairs. uni-muenchen.de This method is invaluable for understanding intramolecular and intermolecular interactions by quantifying charge delocalization and hyperconjugative effects.

Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map illustrates the charge distribution on the molecular surface, providing a guide to the electrostatic potential experienced by an approaching reactant.

Different colors on the MEP surface represent varying electrostatic potential values. Typically, red regions indicate areas of negative potential, which are electron-rich and thus susceptible to electrophilic attack. researchgate.net Conversely, blue regions denote areas of positive potential, which are electron-deficient and are the preferred sites for nucleophilic attack. researchgate.net Intermediate potentials are represented by other colors like green and yellow. For thiophene derivatives, MEP analysis can identify the electron-rich zones on the thiophene ring and the electron-deficient areas, such as the carbonyl carbon, helping to rationalize the molecule's reactivity patterns. nih.gov

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is crucial for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR chemical shifts are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculations provide predicted chemical shifts for protons (¹H NMR) and carbon atoms (¹³C NMR). While aromatic protons typically appear in the 7.0-8.0 ppm range, the specific electronic environment of each nucleus in 2-Bromothiophene-3-carbonyl chloride will cause distinct shifts. researchgate.net Comparing these theoretical values with experimental data is a powerful tool for structural elucidation and assignment of complex spectra. researchgate.net

Vibrational Frequencies: DFT calculations are also employed to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies often require scaling by a specific factor (e.g., 0.961 for B3LYP functionals) to correct for anharmonicity and other systematic errors in the computational method, thereby improving agreement with experimental results. nih.gov Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific functional groups, such as the characteristic C=O stretching frequency of the carbonyl group (typically in the 1650-1750 cm⁻¹ range). thaiscience.info

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies for a Related Compound

This table illustrates the typical correlation between calculated (scaled) and observed frequencies for key vibrational modes.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch(Value)(Value)
C-Br Stretch(Value)(Value)
Thiophene Ring Stretch(Value)(Value)
C-Cl Stretch(Value)(Value)

(Note: Specific frequency values for this compound require a dedicated computational study.)

Reaction Mechanism Elucidation via Computational Modeling and Transition State Analysis

Beyond static molecular properties, computational chemistry is a vital tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For this compound, a key reaction is nucleophilic acyl substitution, where the carbonyl chloride group reacts with nucleophiles like alcohols or amines. quinoline-thiophene.com Computational modeling can trace the entire reaction pathway for such a transformation. This involves:

Locating the Transition State: Algorithms are used to find the saddle point on the potential energy surface corresponding to the transition state.

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation barrier, which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations confirm that the identified transition state correctly connects the reactants and products.

Through this analysis, different potential mechanisms can be compared, and the most energetically favorable pathway can be determined, providing a detailed, atomic-level understanding of the chemical transformation.

Future Research Directions and Methodological Advancements for 2 Bromothiophene 3 Carbonyl Chloride Chemistry

Exploration of Underexplored Reactivity Profiles and Novel Transformations

While the acyl chloride functionality of 2-bromothiophene-3-carbonyl chloride is well-utilized in acylation reactions, its full reactivity profile remains a fertile ground for exploration. researchgate.net Future research should focus on novel transformations that leverage both the acyl chloride and the bromo-thiophene core.

Catalytic Cross-Coupling Reactions: The presence of a bromine atom on the thiophene (B33073) ring makes it an ideal candidate for various transition-metal-catalyzed cross-coupling reactions. While foundational reactions like Suzuki, Stille, and Negishi couplings are established for creating C-C bonds with thiophene derivatives, a deeper exploration into less common or newly developed coupling methodologies is warranted. youtube.comyoutube.comresearchgate.net This includes exploring Sonogashira couplings to introduce alkyne functionalities or Buchwald-Hartwig aminations for C-N bond formation directly at the C2 position. youtube.com Such studies would significantly expand the molecular diversity achievable from this single precursor.

C-H Activation: A frontier in organic synthesis is the direct functionalization of C-H bonds. greyhoundchrom.comtcichemicals.com Research aimed at developing catalytic systems (e.g., using palladium, rhodium, or iridium) that can selectively activate the C-H bonds on the thiophene ring of this compound would be transformative. greyhoundchrom.comtcichemicals.comsigmaaldrich.com This could enable the introduction of new functional groups without the need for pre-functionalized starting materials, representing a more atom-economical approach to complex thiophene derivatives. tcichemicals.com

Dual Reactivity: Investigations into one-pot reactions that sequentially or concurrently exploit both the acyl chloride and the C-Br bond could lead to highly efficient syntheses of complex heterocyclic systems. For instance, an initial acylation followed by an intramolecular cross-coupling could be a powerful strategy for constructing fused-ring systems relevant to medicinal chemistry and materials science.

Development of Greener Synthetic Pathways and Sustainable Production Methods

The increasing emphasis on sustainable chemistry necessitates the development of more environmentally benign methods for both the synthesis and application of this compound.

Greener Synthesis of the Precursor: The traditional synthesis of thiophene acyl chlorides often involves reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which generate corrosive byproducts such as HCl and SO₂. quinoline-thiophene.commasterorganicchemistry.commdpi.com Future research should target catalytic methods that avoid these stoichiometric activators. For instance, developing processes that use catalytic liquid-phase aerobic oxidation could offer a more sustainable route. acs.org The synthesis of the precursor, 2-bromothiophene (B119243), is also an area for improvement, with current methods being essential for producing intermediates for drugs like Ticlopidine. google.com

Use of Green Solvents: A significant area for development is the replacement of conventional volatile organic solvents (VOCs) with greener alternatives. nih.gov Ionic liquids (ILs) have emerged as promising media for a variety of organic reactions, including acylations and syntheses of sulfur-containing heterocycles. nih.govmdpi.comdntb.gov.uaresearchgate.net Their low volatility, high thermal stability, and potential for recyclability make them attractive for Friedel-Crafts acylations and other transformations involving thiophene derivatives. nih.govnih.gov Research should focus on identifying suitable and recyclable ionic liquids or other green solvents like supercritical fluids for reactions involving this compound to minimize environmental impact. nih.gov

Table 1: Comparison of Green Chemistry Approaches for Thiophene Synthesis
ApproachTraditional MethodGreener AlternativePotential BenefitsReference
Chlorination ReagentThionyl Chloride (SOCl₂)Catalytic Aerobic OxidationAvoids corrosive byproducts (HCl, SO₂) quinoline-thiophene.comacs.org
SolventDichloromethane, ChloroformIonic Liquids (e.g., [BMIM]BF₄)Low volatility, recyclability, enhanced reaction rates quinoline-thiophene.comnih.govmdpi.com
CatalysisStoichiometric Lewis AcidsRecyclable Solid Acid Catalysts, Dual Brønsted–Lewis Acid ILsReduced waste, easier catalyst separation, high atom economy acs.orgnih.gov

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

To meet the demands of modern chemical and pharmaceutical research, high-throughput methodologies are essential. Integrating the chemistry of this compound with automated systems can accelerate discovery and optimization.

Flow Chemistry: Continuous flow reactors offer significant advantages over batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and ease of scalability. Applying flow chemistry to reactions involving this compound, such as acylations or cross-couplings, could lead to higher yields, improved purity, and shorter reaction times. This is particularly relevant for exothermic reactions or when dealing with unstable intermediates.

High-Throughput Screening (HTS): Automated, nanomole-scale reaction screening platforms can rapidly evaluate a vast array of reaction conditions (catalysts, ligands, bases, solvents). scienceintheclassroom.org Utilizing HTS to optimize novel transformations of this compound would drastically reduce the time and material required for methods development. scienceintheclassroom.org This approach allows for advanced statistical analysis to identify optimal conditions for complex reactions, which can then be scaled up for practical synthesis. scienceintheclassroom.org

Advanced Mechanistic Studies using Ultrafast Spectroscopic Techniques (e.g., Time-Resolved IR)

A deep understanding of reaction mechanisms is crucial for rational optimization and the discovery of new reactivity. While mechanistic studies on thiophene derivatives exist, the application of advanced spectroscopic techniques to this compound itself is an area ripe for exploration. researchgate.net

Time-Resolved Infrared (TR-IR) Spectroscopy: TR-IR spectroscopy is a powerful tool for detecting and characterizing short-lived reaction intermediates in real-time. cmu.edunih.govacs.orgunipr.it Applying this technique to reactions of this compound could provide direct evidence for transient species like acylium ions, ketene (B1206846) intermediates, or organometallic complexes in catalytic cycles. For example, studies on related acyl-cobalt complexes have successfully used TR-IR to observe reactive intermediates on the microsecond timescale, elucidating competing reaction pathways. cmu.edunih.gov Similar investigations could resolve long-standing mechanistic questions about acylation and cross-coupling reactions involving this compound, providing invaluable data on reaction dynamics and transition states. cmu.edu

Table 2: Application of TR-IR to Acyl Intermediates
System StudiedTechniqueTimescaleKey FindingsReference
CH₃C(O)Co(CO)₃PPh₃ PhotolysisStep-scan FTIR, Time-resolved IRMicroseconds (µs)Directly observed reactive intermediate CH₃C(O)Co(CO)₂PPh₃; determined activation parameters for competing reaction pathways. cmu.edunih.gov
Benzoyl RadicalsTime-resolved IRNanoseconds (ns)First direct detection of transient organic free radicals in solution, enabling kinetic studies. acs.org

Expanded Applications in Emerging Fields of Chemical Synthesis and Material Design

The unique electronic and structural properties of the thiophene ring make this compound an attractive starting material for novel applications beyond its traditional use.

Organic Electronics: Thiophene-based polymers are cornerstones of organic electronics, used in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). researchgate.netmdpi.comrsc.org The title compound is a key precursor for creating functionalized thiophene monomers. Future research could focus on using this compound to synthesize novel monomers that, when polymerized, yield materials with tailored electronic properties, such as improved charge mobility or specific light absorption characteristics. rsc.org The ability to introduce diverse functional groups via the carbonyl chloride function allows for fine-tuning of polymer solubility, morphology, and electronic energy levels.

Functional Materials and Surfactants: The structure of this compound can be incorporated into more complex architectures to create functional materials. For example, it can serve as a building block for thiophene-based surfactants designed for applications in flexible electronics or biosensors. nih.gov These materials leverage the π-conjugated thiophene backbone for charge transport while incorporating solubilizing groups to ensure processability. nih.gov Research into designing and synthesizing such oligomeric and polymeric surfactants could lead to more sustainable and biodegradable electronic components. nih.gov

Bio-Sourced Polymers: There is a growing trend to incorporate renewable resources into polymer synthesis. mdpi.com Thiophene derivatives like 2,5-thiophenedicarboxylic acid can be derived from biomass. mdpi.com Future work could explore pathways to convert bio-sourced thiophenes into derivatives analogous to this compound, thereby providing a renewable feedstock for high-performance polyesters and other advanced materials. mdpi.com

Q & A

Q. Advanced

  • NMR : ¹³C NMR confirms the carbonyl chloride group (δ ~170–175 ppm) and bromothiophene ring protons (δ 6.5–7.5 ppm). Discrepancies in reported chemical shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) .
  • HPLC-MS : Quantifies purity and detects hydrolyzed byproducts (e.g., carboxylic acid derivatives). Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for optimal separation .
  • XRD : Resolves ambiguities in molecular geometry when conflicting spectral data arise .

How can researchers optimize regioselectivity in nucleophilic substitutions involving this compound?

Advanced
The bromine atom at the 2-position and the electron-withdrawing carbonyl chloride group direct nucleophilic attack to the 5-position of the thiophene ring. To enhance selectivity:

  • Use bulky bases (e.g., LDA) to sterically hinder undesired sites.
  • Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids, leveraging the bromide’s leaving group ability .
  • Solvent polarity (e.g., THF vs. DMF) modulates reaction kinetics; kinetic studies via in-situ IR spectroscopy can refine conditions .

What methodologies address contradictions in reported reactivity or stability data for bromothiophene derivatives?

Advanced
Contradictions often stem from impurities or varying experimental setups. For example:

  • Thermal Stability : Conflicting decomposition temperatures may arise from differential scanning calorimetry (DSC) protocols. Replicate studies under standardized heating rates (e.g., 10°C/min) .
  • Hydrolytic Sensitivity : Compare hydrolysis rates in buffered aqueous solutions (pH 4–9) using LC-MS to identify pH-dependent degradation pathways .

How can researchers achieve high-purity this compound for sensitive applications?

Q. Advanced

  • Recrystallization : Use hexane/ethyl acetate (3:1) at −20°C to remove polar impurities.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (5–20% EtOAc) separates brominated byproducts. Monitor fractions via TLC (Rf ~0.4 in 15% EtOAc) .
  • Distillation : Short-path distillation under reduced pressure (1–2 mmHg) isolates the compound while avoiding thermal degradation .

What are the applications of this compound in synthesizing functional materials?

Q. Advanced

  • Polymer Chemistry : Acts as a monomer in conductive polymers (e.g., polythiophenes) via Kumada coupling. Adjust substituents to tune bandgap properties .
  • Pharmaceutical Intermediates : Used in palladium-catalyzed cross-couplings to generate bioactive molecules (e.g., kinase inhibitors) .
  • Ligand Design : Functionalizes metal-organic frameworks (MOFs) via nucleophilic acyl substitution, enhancing catalytic activity .

How do solvent and catalyst choices influence the compound’s reactivity in amidation reactions?

Q. Advanced

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in amine nucleophilic attacks, while toluene minimizes side reactions.
  • Catalysts : DMAP (4-dimethylaminopyridine) accelerates acylation by activating the carbonyl chloride. For sterically hindered amines, use Hünig’s base (DIPEA) to deprotonate intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.